6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of this compound is indicative of its versatility in medicinal chemistry, making it a subject of interest for further research and development.
The compound is synthesized through various chemical reactions involving quinoline derivatives. Research articles and chemical databases provide insights into its synthesis, properties, and applications in scientific fields. Notably, studies have highlighted the biological significance of quinoline derivatives, including their roles in treating various diseases.
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline typically involves several steps:
The reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl group of the quinoline derivative, followed by cyclization to form the pyrazole ring. This multi-step synthesis requires careful control of reaction conditions such as temperature and time to ensure high yields and purity of the final product .
The molecular structure of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure. For instance, NMR can provide information about the hydrogen environments within the molecule, while MS helps determine molecular weight and fragmentation patterns.
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can participate in various chemical reactions:
The reaction pathways are influenced by substituents on the quinoline ring, which can modulate electron density and steric hindrance, thereby affecting reactivity .
The mechanism of action for compounds like 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline often involves:
Research indicates that compounds with pyrazole moieties exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant data regarding melting points and boiling points are often determined experimentally but may vary based on purity and specific structural variations .
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline has several applications in scientific research:
Classical synthetic routes to 6-methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline rely on sequential heterocyclic condensations. The Vilsmeier-Haack formylation of 6-methoxy-2-methylquinolin-4-ol (1) yields 4-chloro-6-methoxy-2-methylquinoline-3-carbaldehyde (2), a pivotal intermediate. Subsequent nucleophilic aromatic substitution (SNAr) with pyrazole generates the C4-pyrazole linkage under reflux conditions in aprotic solvents like toluene or xylene [5] [9]. Alternatively, Friedländer condensation employs 5-aminopyrazoles and substituted 2-aminobenzophenones. For example, cyclocondensation of 5-amino-3-methyl-1-phenylpyrazole with 2-amino-5-methoxyacetophenone furnishes the pyrazolo[3,4-b]quinoline core, though this method suffers from moderate yields (45–65%) due to competing side reactions and requires purification via column chromatography [9].
A significant limitation is the regiochemical ambiguity during pyrazole substitution. Electron-deficient pyrazoles favor N1-attachment, but steric hindrance from the 2-methyl group on the quinoline can reduce yields to 50–70%. Acid catalysts (e.g., p-TsOH) improve efficiency by facilitating imine formation, yet harsh thermal conditions (reflux >24h) remain necessary [5] [9].
Table 1: Traditional Synthesis of Key Intermediates
Intermediate | Synthetic Route | Reagents/Conditions | Yield (%) |
---|---|---|---|
4-Chloro-6-methoxy-2-methylquinoline-3-carbaldehyde | Vilsmeier-Haack | POCl₃/DMF, 0°C→80°C | 75–85 |
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Friedländer | o-Aminoacetophenone, pyrazolone, Δ, 12h | 45–65 |
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline | SNAr | Pyrazole, K₂CO₃, toluene, reflux 24h | 50–70 |
Modern microwave irradiation techniques address the inefficiencies of classical methods. Solvent-free reactions between 4-chloro-6-methoxy-2-methylquinoline and pyrazole, catalyzed by K₂CO₃ or Cs₂CO₃, achieve 85–92% yields within 15–30 minutes at 120–150°C. This approach eliminates solvent waste and enhances atom economy by suppressing decarboxylation or hydrolysis byproducts [5] [7].
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) serve as dual solvents/catalysts in such reactions. The charged environment accelerates nucleophilic displacement, reducing reaction times to <10 minutes while maintaining regioselectivity. Post-reaction, the ionic liquid is recovered and reused with <5% activity loss over five cycles, aligning with green chemistry metrics [7]. Multicomponent reactions (MCRs) further streamline synthesis. One-pot assembly using 2-aminobenzaldehyde derivatives, pyrazolones, and acetic anhydride under microwave irradiation constructs the quinoline core and installs the pyrazole moiety concurrently, achieving 80% yield in a single step [5] [9].
Regioselectivity challenges arise during late-stage modifications of the hybrid scaffold. Ortho-directed metalation using TMPMgBu·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) in toluene enables C8 functionalization of the quinoline ring. The bulky amide base selectively deprotonates the ortho position relative to the pyrazole nitrogen, avoiding competing metalation at the pyrazole C5 position. Subsequent electrophilic quenching introduces aldehydes, halogens, or aryl groups at C8 with 75–90% regioselectivity [8] [9].
For N-functionalization, transition-metal-catalyzed cross-coupling is preferred. Pd(OAc)₂/XPhos catalyzes Buchwald-Hartwig amination at the pyrazole N2 position using aryl bromides, though steric constraints from the adjacent quinoline limit yields to 60–75%. Alternatively, CuI/1,10-phenanthroline mediates C–H azidation at the quinoline C3 position, enabling "click" cycloadditions for triazole-appended hybrids [4] [8].
Table 2: Regioselective Functionalization Approaches
Target Position | Method | Conditions | Regioselectivity |
---|---|---|---|
Quinoline C8 | Ortho-metalation | TMPMgBu·LiCl, toluene, RT, then E⁺ | 75–90% |
Pyrazole N2 | Buchwald-Hartwig amination | Pd(OAc)₂/XPhos, Cs₂CO₃, dioxane, 100°C | 60–75% |
Quinoline C3 | C–H azidation | CuI/1,10-phenanthroline, TMSN₃, DMF, 80°C | >95% |
Palladium catalysis dominates C–N bond formation for pyrazole-quinoline linking. Pd₂(dba)₃/XantPhos efficiently couples 4-chloro-6-methoxy-2-methylquinoline with N-unsubstituted pyrazoles at 90°C in dioxane, achieving 88–95% yields. The electron-rich XantPhos ligand prevents Pd agglomeration and facilitates oxidative addition into the C–Cl bond [8]. For C–C bond construction at C4, copper-catalyzed Ullmann-type reactions using CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine couple arylboronic acids with 4-bromo derivatives of the hybrid, yielding biaryl-functionalized analogs (70–85%) [4].
Bimetallic systems enable tandem reactions. For example, Pd/Cu-cocatalyzed one-pot synthesis starts with Sonogashira coupling on 4-chloro-3-iodoquinoline, followed by annulation with hydrazines to directly form the C4-pyrazole ring. This method installs the pyrazole while simultaneously introducing alkynyl groups at C3, diversifying the scaffold in 65–78% yield [4] [9].
Table 3: Catalytic Systems for Bond Formation
Bond Type | Catalyst System | Substrates | Yield (%) |
---|---|---|---|
C–N (Quinoline-Pyrazole) | Pd₂(dba)₃/XantPhos | 4-Chloroquinoline + Pyrazole | 88–95 |
C–C (Aryl-Aryl) | CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | 4-Bromoquinoline + Arylboronic acid | 70–85 |
C–N (Tandem Annulation) | PdCl₂(PPh₃)₂/CuI | 3-Iodo-4-chloroquinoline + Terminal alkyne + Hydrazine | 65–78 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1